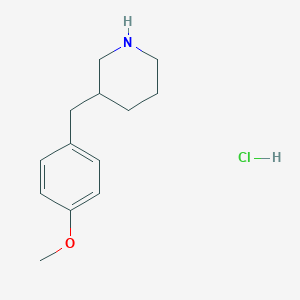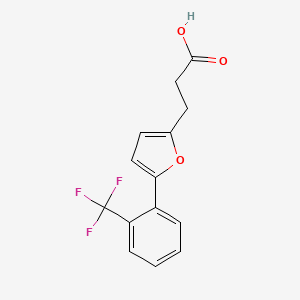
3-(5-(2-(Trifluoromethyl)phenyl)furan-2-yl)propionic acid
Descripción general
Descripción
“3-(5-(2-(Trifluoromethyl)phenyl)furan-2-yl)propionic acid” is a chemical compound with the empirical formula C14H11F3O3 . It has a molecular weight of 284.23 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringOC(=O)CCc1ccc(o1)-c2ccccc2C(F)(F)F . This indicates that the compound contains a furan ring attached to a phenyl ring with a trifluoromethyl group. Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 69-73 °C . Its InChI key isGUNVLEJSOWBDBS-UHFFFAOYSA-N .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Synthesis and Derivatives : This compound has been used as a starting material in various chemical syntheses. For instance, its transformation into azides and subsequent cyclization has led to the formation of compounds like 2-[3-(trifluoromethyl)phenyl]-4,5-dihydrofuro[3,2-c]pyridin-4-one. These processes involve complex reactions and are significant in the field of organic chemistry (Bradiaková et al., 2008).
Photocrosslinking in Molecular Biology
- Photocrosslinking Experiments : A derivative of this compound, 2,3-dihydroxy-3-{3-[3-(trifluoromethyl)diazirin-3-yl]phenyl}propionic acid, is used as a cleavable carbenegenerating reagent in photocrosslinking experiments within molecular biology. This shows its utility in understanding molecular interactions (Kogon et al., 1992).
Antimicrobial Activity
- Antimicrobial Properties : Some derivatives of 3-(furan-2-yl)propenoic acids, which are closely related to the compound , have demonstrated notable antimicrobial activity. This includes efficacy against yeast-like fungi such as Candida albicans and bacteria like Escherichia coli and Staphylococcus aureus (Kalyaev et al., 2022).
Enzymatic Reactions
- Enzymatic Oxidation Applications : In a related context, the enzymatic oxidation of furan derivatives (such as 5-hydroxymethylfurfural) to produce furan-2,5-dicarboxylic acid, a significant biobased chemical, has been researched. This illustrates the potential of such compounds in biotechnological applications (Dijkman et al., 2014).
Biological Evaluations
- Pharmacological Studies : Compounds related to 3-(5-(2-(Trifluoromethyl)phenyl)furan-2-yl)propionic acid have been synthesized and evaluated for their biological activities, including antimicrobial and anti-inflammatory properties. These studies provide insights into the potential therapeutic applications of such compounds (Khokra et al., 2015).
Safety And Hazards
The compound is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . The precautionary statements include P301 + P310 + P330 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
3-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O3/c15-14(16,17)11-4-2-1-3-10(11)12-7-5-9(20-12)6-8-13(18)19/h1-5,7H,6,8H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNVLEJSOWBDBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)CCC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584731 | |
| Record name | 3-{5-[2-(Trifluoromethyl)phenyl]furan-2-yl}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-(2-(Trifluoromethyl)phenyl)furan-2-yl)propionic acid | |
CAS RN |
853310-21-1 | |
| Record name | 3-{5-[2-(Trifluoromethyl)phenyl]furan-2-yl}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



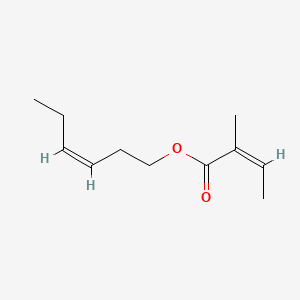
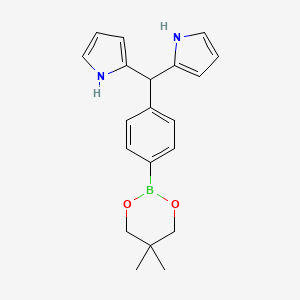
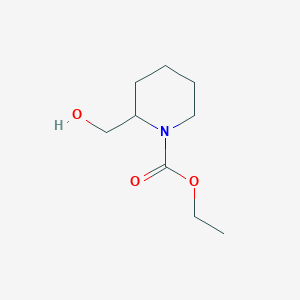
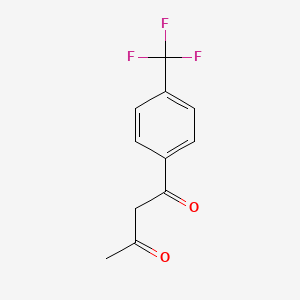
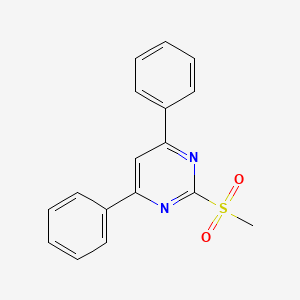
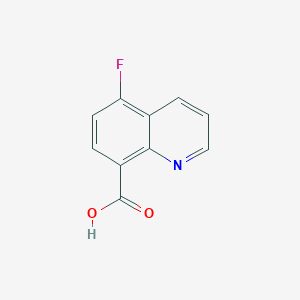
![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B1602365.png)
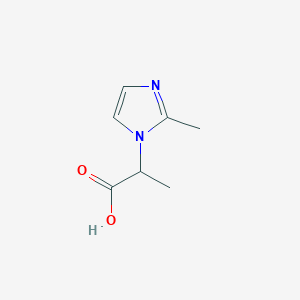
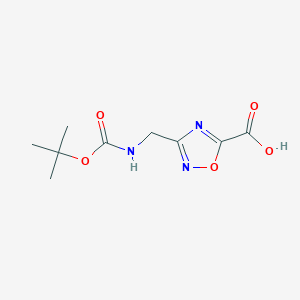
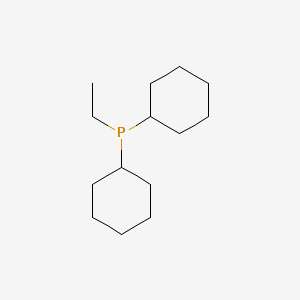
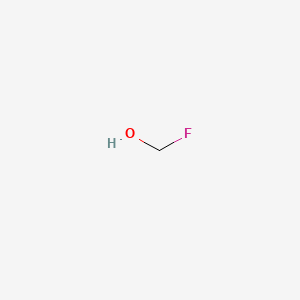
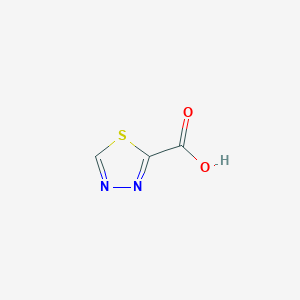
![(4'-Methyl-[1,1'-biphenyl]-4-yl)methanamine hydrochloride](/img/structure/B1602376.png)
